2-hydroxy-6-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]pyrimidin-4(3H)-one
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Overview
Description
2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydropyrimidinone core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable aldehyde with a urea derivative under acidic conditions to form the dihydropyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sulfonyl chlorides, piperidine derivatives
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of tetrahydropyrimidinone derivatives
Substitution: Formation of various substituted sulfonyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, its inhibitory effect on the SHP2 protein is believed to be due to its ability to bind to the active site of the enzyme, thereby preventing its normal function . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, leading to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl](2-methylpyridin-3-yl)methanone
Uniqueness
2-HYDROXY-6-METHYL-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydropyrimidinone core and piperidine sulfonyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H17N3O4S |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
6-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4S/c1-7-3-5-14(6-4-7)19(17,18)9-8(2)12-11(16)13-10(9)15/h7H,3-6H2,1-2H3,(H2,12,13,15,16) |
InChI Key |
DUDKQFIEKJQHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(NC(=O)NC2=O)C |
Origin of Product |
United States |
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